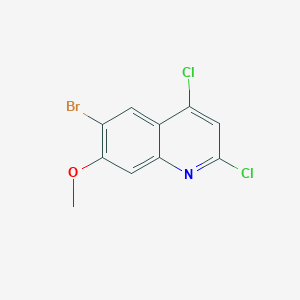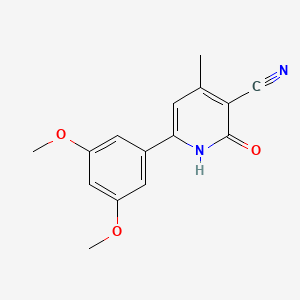![molecular formula C17H16O2S B13100797 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13100797.png)
2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde: 3-(4-Methoxyphenyl)propanoyl chloride , is a chemical compound with the molecular formula C10H11ClO2. It is an organic compound containing a benzaldehyde moiety, a propanoyl group, and a thiobenzoyl group. The compound’s structure consists of a benzene ring substituted with a methoxy group (OCH3) at the para position (position 4) and a propanoyl group (CH3CH2C=O) at the meta position (position 3). The thiobenzoyl group (C6H5SC=O) is attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes: The synthesis of 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde involves the reaction of 3-(4-Methoxyphenyl)propanoyl chloride with thiobenzaldehyde. The reaction proceeds through an acylation process, where the propanoyl chloride group replaces the hydrogen atom on the thiobenzaldehyde ring.
Reaction Conditions: The reaction typically occurs under inert atmosphere conditions at temperatures ranging from 2°C to 8°C. The use of anhydrous solvents and proper workup procedures ensures the purity of the product.
Industrial Production Methods: While industrial-scale production methods may vary, the laboratory synthesis described above can be scaled up for commercial production. Optimization of reaction conditions, purification techniques, and safety protocols are essential for large-scale manufacturing.
Analyse Des Réactions Chimiques
Reactions: 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde can undergo various chemical reactions, including:
Acylation: The compound acts as an acylating agent, participating in reactions with nucleophiles.
Substitution: The propanoyl chloride group can be replaced by other functional groups.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Reagents: Thionyl chloride (SOCl), thiobenzaldehyde, and other nucleophiles.
Conditions: Anhydrous conditions, low temperatures, and inert atmosphere.
Major Products: The major products depend on the specific reaction conditions and the nucleophiles involved. For example, acylation with an amine yields an amide product.
Applications De Recherche Scientifique
2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde finds applications in:
Organic Synthesis: As an acylating agent in the preparation of various compounds.
Medicinal Chemistry: It may serve as a building block for drug development.
Flavor and Fragrance Industry: Due to its aromatic properties.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. For example, in drug development, it may interact with specific molecular targets or pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
While I don’t have information on similar compounds specific to this exact structure, you can explore related acyl chlorides, benzaldehydes, and thiobenzaldehydes to highlight its uniqueness.
Remember that further research and experimental data are crucial for a comprehensive understanding of 2-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde’s properties and applications
Propriétés
Formule moléculaire |
C17H16O2S |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
2-[3-(4-methoxyphenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16O2S/c1-19-15-9-6-13(7-10-15)8-11-17(18)16-5-3-2-4-14(16)12-20/h2-7,9-10,12H,8,11H2,1H3 |
Clé InChI |
MBRZIAXEXFFRAB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)



![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)




![1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13100782.png)

![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)
